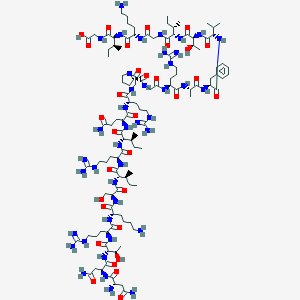

HIV gp120 (308-331)

Description

Historical Perspectives on the Identification of the HIV-1 gp120 V3 Loop (308-331) as a Key Determinant

The journey to understanding the significance of the V3 loop began with early efforts to pinpoint the viral components responsible for eliciting neutralizing antibodies. Initial studies in the late 1980s identified a specific region within the gp120 envelope protein that was a major target for these protective antibodies. frontiersin.orgplos.org This region, later designated the V3 loop, was found to be essential for viral infectivity. nih.gov

A seminal discovery highlighted the V3 loop's role as the primary determinant of cell tropism, the virus's ability to infect different cell types. nih.gov Researchers demonstrated that a small 20-amino acid sequence from a macrophage-tropic HIV-1 isolate was sufficient to confer this tropism to a T-cell line-tropic isolate when swapped. nih.gov This finding was crucial, as it linked a specific, variable region of the viral envelope directly to a fundamental aspect of its pathogenic behavior. nih.gov Further investigations revealed that single amino acid changes within the V3 loop could dramatically impact the virus's ability to induce cell fusion, a critical step in viral entry. nih.gov These early studies solidified the V3 loop, and by extension the 308-331 fragment, as a key determinant in HIV-1 pathogenesis, influencing both its interaction with the host immune system and its cellular targets. nih.govnih.gov

The HIV-1 gp120 V3 Loop (308-331) as a Principal Neutralizing Determinant (PND) in HIV-1 Biology

The V3 loop is recognized as the principal neutralizing determinant (PND) of HIV-1, meaning it is a primary target for neutralizing antibodies that can block viral infection. frontiersin.orgplos.orgnsfc.gov.cn These antibodies often work by preventing the virus from fusing with and entering host cells, a step that occurs after the initial binding to the CD4 receptor. nih.gov The V3 loop's exposure after CD4 binding makes it a vulnerable target for the immune system. nih.gov

The V3 loop's role extends beyond simply being an antibody target. It is intimately involved in the interaction with chemokine coreceptors, such as CCR5 and CXCR4, which are necessary for viral entry following CD4 binding. nih.govmdpi.complos.org The specific amino acid sequence of the V3 loop dictates which coreceptor the virus can use, thereby determining its tropism for different cell types (e.g., macrophages or T-cells). nih.govasm.org The structural conformation of the V3 loop can also influence its accessibility to neutralizing antibodies and its interaction with coreceptors. nih.govasm.org

Table 1: Key Research Findings on the V3 Loop as a Principal Neutralizing Determinant

| Research Focus | Key Finding | Citation |

| Identification as PND | The V3 loop is a major target for neutralizing antibodies. | frontiersin.orgplos.orgnsfc.gov.cn |

| Mechanism of Neutralization | Neutralizing antibodies to the V3 loop can block cell fusion and virus infectivity. | nih.gov |

| Role in Viral Entry | The V3 loop interacts with chemokine coreceptors (CCR5/CXCR4) to mediate viral entry. | nih.govmdpi.complos.org |

| Determinant of Tropism | The amino acid sequence of the V3 loop determines the virus's cell tropism. | nih.govasm.org |

| Structural Importance | The conformation of the V3 loop affects its exposure and interaction with antibodies and coreceptors. | nih.govasm.org |

| Conserved Motif | The GPGR motif at the tip of the V3 loop is crucial for infectivity. | nih.govnih.gov |

| Immune Evasion | High sequence variability in the V3 loop allows the virus to escape antibody neutralization. | nsfc.gov.cnpasteur.ac.ir |

Contemporary Research Paradigms for the HIV-1 gp120 V3 Loop (308-331)

Current research on the HIV-1 gp120 V3 loop (308-331) is multifaceted, focusing on its structural dynamics, its role in immune evasion, and its potential as a target for novel therapeutic and preventative strategies.

One major area of investigation is the structural plasticity of the V3 loop and its impact on function. asm.org Studies have shown that the V3 loop can exist in different conformations, which can affect its exposure to neutralizing antibodies and its ability to bind to coreceptors. plos.orgnih.gov Understanding these conformational states is critical for designing immunogens that can elicit broadly neutralizing antibodies. asm.org Researchers are exploring how mutations throughout the gp120 protein can alter the packing and accessibility of the V3 loop, rendering the virus more or less susceptible to neutralization. asm.org

Furthermore, there is a growing interest in the role of the V3 loop in the context of the entire viral population within an infected individual. plos.org By analyzing the evolution of V3 sequences over time, researchers can identify constraints on its variability and understand how interactions between different residues allow the virus to evade the immune system while maintaining its function. plos.org This evolutionary perspective is crucial for developing vaccines that can cope with the extensive genetic diversity of HIV-1. plos.orgpasteur.ac.ir

Finally, the V3 loop remains a target for the development of novel inhibitors and broadly neutralizing antibodies. nih.gov While the V3 crown is a target for many antibodies, these are often non-neutralizing. However, recent research has shown that the V3-crown can be targeted by broadly neutralizing agents that recognize specific conformations of the loop. nih.gov This opens up new avenues for the design of V3-targeted interventions.

Table 2: Current Research Directions for the HIV-1 gp120 V3 Loop (308-331)

| Research Area | Focus | Significance |

| Structural Biology | Investigating the different conformations of the V3 loop and how they relate to function and antibody recognition. | Designing immunogens that can elicit broadly neutralizing antibodies. asm.org |

| Viral Assembly | Understanding the role of the V3 loop in the stability of the gp120 trimer. | Developing strategies to disrupt the integrity of the viral envelope. nih.gov |

| Viral Evolution | Analyzing the evolutionary pressures on the V3 loop to understand immune escape mechanisms. | Informing the design of vaccines that can overcome viral diversity. plos.org |

| Therapeutic Development | Targeting the V3 loop with novel inhibitors and broadly neutralizing antibodies. | Creating new treatment and prevention strategies for HIV-1. nih.gov |

Propriétés

IUPAC Name |

2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C114H199N41O31/c1-14-57(7)85(105(181)136-54-83(165)166)149-98(174)67(32-21-23-41-115)138-81(163)52-134-104(180)86(58(8)15-2)152-110(186)90(63(13)158)154-106(182)84(56(5)6)148-100(176)73(48-64-30-19-18-20-31-64)145-91(167)61(11)137-94(170)68(35-26-44-130-112(123)124)139-80(162)51-133-103(179)76-38-29-47-155(76)82(164)53-135-93(169)66(34-25-43-129-111(121)122)140-97(173)72(39-40-77(118)159)144-108(184)87(59(9)16-3)150-99(175)71(37-28-46-132-114(127)128)142-107(183)88(60(10)17-4)151-102(178)75(55-156)147-96(172)69(33-22-24-42-116)141-95(171)70(36-27-45-131-113(125)126)143-109(185)89(62(12)157)153-101(177)74(50-79(120)161)146-92(168)65(117)49-78(119)160/h18-20,30-31,56-63,65-76,84-90,156-158H,14-17,21-29,32-55,115-117H2,1-13H3,(H2,118,159)(H2,119,160)(H2,120,161)(H,133,179)(H,134,180)(H,135,169)(H,136,181)(H,137,170)(H,138,163)(H,139,162)(H,140,173)(H,141,171)(H,142,183)(H,143,185)(H,144,184)(H,145,167)(H,146,168)(H,147,172)(H,148,176)(H,149,174)(H,150,175)(H,151,178)(H,152,186)(H,153,177)(H,154,182)(H,165,166)(H4,121,122,129)(H4,123,124,130)(H4,125,126,131)(H4,127,128,132)/t57-,58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-,88-,89-,90-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEZUJKCGLFCJM-AULMXMCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C114H199N41O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2640.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Conformational Elucidation of the Hiv 1 Gp120 V3 Loop 308 331

High-Resolution Spectroscopic Analyses of HIV-1 gp120 V3 Loop (308-331) Conformations

High-resolution spectroscopic techniques are instrumental in defining the conformational landscape of peptides. For the HIV-1 gp120 V3 loop fragment (308-331), Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have provided significant insights into its structural properties.

NMR spectroscopy has been a powerful tool to study the solution conformation of the V3 loop peptide. Studies on a 24-residue peptide from the HIV-1IIIB isolate (residues 308-331), designated RP135, have revealed that in aqueous solution, both linear and circular V3 loop peptides exist as a dynamic ensemble of multiple conformations rather than a single, fixed structure. nih.govnih.gov This inherent flexibility is a key characteristic of the V3 loop. nih.govresearchgate.net

Further NMR studies on the complex of the RP135 peptide with the Fab fragment of the anti-gp120 antibody 0.5β have provided more detailed structural information. msu.edu These experiments, including rotational echo double resonance (REDOR) measurements, have been used to probe specific interatomic distances and hydrogen bonding patterns. For instance, such studies have shown the absence of a hydrogen bond between arginine side chains and glycine (B1666218) backbone carbonyls in the conserved Gly-Pro-Gly-Arg (GPGR) motif of the RP135/0.5β complex, a feature that was observed in other V3 loop-antibody complexes. msu.edu This highlights the antibody-dependent nature of the V3 loop's conformation. amazonaws.com

| Peptide/Complex | Key NMR Findings | Reference |

| RP135 (308-331) in solution | Exists as a dynamic ensemble of multiple conformations. | nih.govnih.gov |

| RP135/0.5β Fab complex | Absence of specific hydrogen bonds in the GPGR motif, indicating antibody-dependent conformational differences. | msu.edu |

| (mut)gp120core(+V3) | The V3 loop stabilizes the gp120 core conformation, reducing flexibility. | nih.gov |

Circular Dichroism (CD) spectroscopy, which provides information about the secondary structure of peptides, has complemented NMR studies. CD analysis of linear and circular V3 loop peptides, including the 308-331 fragment, has confirmed the lack of a single, defined solution conformation and the presence of a dynamic ensemble of structures in water. nih.gov

Studies on glycosylated analogues of the RP135 peptide have also utilized CD spectroscopy to assess conformational changes. acs.orgnih.gov The data indicated that the addition of sugar moieties influences the peptide's secondary structure. For example, analysis of a refolded single-chain variable fragment (scFv) of the KD-247 antibody, which targets the V3 loop, confirmed the expected beta-sheet profile using far-UV CD spectroscopy. cellmolbiol.org

Computational Modeling and Molecular Dynamics Simulations of HIV-1 gp120 V3 Loop (308-331) Structures

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, have become indispensable for exploring the conformational landscape of the V3 loop that is often inaccessible to experimental methods alone. plos.orgvt.edu These simulations provide atomistic details of the V3 loop's dynamic behavior and its interactions with other molecules. nih.govplos.org

MD simulations of the gp120 outer domain have shown that the net charge of the V3 loop can induce global conformational changes in loops involved in binding to CD4, coreceptors, and antibodies. nih.gov Specifically, simulations of gp120 monomers with varying V3 loop net charges revealed that these changes alone can alter the fluctuation and conformation of distant functional loops. nih.gov Extensive MD simulations have been used to generate dominant morphologies representing various open and closed states of the V3 loop, which is crucial for understanding its interaction with inhibitors. plos.org

Furthermore, computational models of the HIV-1 subtype A V3 loop have been constructed to identify structurally inflexible regions and common structural motifs that are conserved across different HIV-1 strains. nih.gov These studies have highlighted that segments such as residues 315-320 and 328-332 can retain their main-chain three-dimensional shapes, making them potential targets for drug design. nih.gov

| Simulation Type | Key Findings | Reference |

| Molecular Dynamics of gp120 outer domain | V3 loop net charge acts as an electrostatic modulator influencing global gp120 structure. | nih.gov |

| Molecular Dynamics of gp120 monomers | Revealed multiple open and closed conformational states of the V3 loop. | plos.org |

| Computational model of subtype A V3 loop | Identified structurally rigid segments within the V3 loop as potential drug targets. | nih.gov |

Impact of Post-Translational Modifications on HIV-1 gp120 V3 Loop (308-331) Conformation

Post-translational modifications, particularly glycosylation, play a significant role in the structure and function of the HIV-1 gp120 protein. frontiersin.orgplos.org The V3 loop and its flanking regions contain several potential N-linked glycosylation sites that can influence its conformation and interaction with antibodies. nih.gov

The covalent attachment of carbohydrates to the V3 loop peptide has a major effect on its local conformation and can induce minor changes at more distant sites. acs.orgnih.gov A study involving glycosylated analogues of the RP135 peptide (residues 308-331) demonstrated these effects. acs.orgnih.gov An N-linked β-glucosamine and two O-linked α-galactosamine units were attached to the peptide. NMR and CD spectroscopy, combined with molecular dynamics simulations, revealed that the transient β-type turn in the -Gly-Pro-Gly-Arg- "tip" of the V3 loop is more populated in the O-linked glycopeptide compared to the non-glycosylated and N-linked versions. nih.gov

This glycosylation-induced conformational shift also had functional consequences. The O-linked glycopeptide showed significantly enhanced binding to the monoclonal antibody 0.5β, whereas the N-linked glycopeptide had reduced binding. nih.govresearchgate.net This demonstrates that glycosylation can modulate the biological activity of V3 loop peptides by altering their three-dimensional structure. acs.orgnih.gov The lack of N-linked glycosylation sites in or near the V3 loop has also been associated with a switch in viral tropism. plos.org

| Modification | Peptide | Conformational Effect | Functional Implication | Reference |

| N-linked β-glucosamine | RP135NG | Altered local conformation. | Reduced binding to antibody 0.5β. | acs.orgnih.gov |

| O-linked α-galactosamine | RP135digal | Increased population of β-type turn at the GPGR tip. | Enhanced binding to antibody 0.5β. | acs.orgnih.gov |

Analysis of Conformational Heterogeneity and Its Functional Implications for the HIV-1 gp120 V3 Loop (308-331)

The V3 loop is characterized by significant conformational heterogeneity, meaning it can adopt multiple distinct three-dimensional structures. amazonaws.complos.orgnih.gov This structural flexibility is not random but has profound functional implications for viral entry and immune evasion. nih.govplos.org

The gp120 protein itself can exist in different conformational states, and these are influenced by the V3 loop. amazonaws.com For instance, NMR studies have shown that a gp120 core protein lacking the V1, V2, and V3 loops exhibits considerable flexibility, while the presence of the V3 loop stabilizes the core conformation. nih.gov Molecular dynamics simulations have further revealed that the V3 loop's net charge can act as an "electrostatic modulator," influencing the global structure and diversity of the gp120 interaction surface. nih.gov

This conformational heterogeneity allows the V3 loop to interact with different co-receptors, primarily CCR5 and CXCR4, a key determinant of viral tropism. nih.gov Different conformations of the V3 crown (residues 304-320) have been identified that are targetable for broad neutralization. nih.gov The ability of the V3 loop to adopt various conformations also contributes to its immunodominance, as it can present a range of epitopes to the immune system. amazonaws.comnih.gov However, this same flexibility allows the virus to evade antibody neutralization by altering the presentation of these epitopes. amazonaws.com

Immunological Function and Antigenicity of the Hiv 1 Gp120 V3 Loop 308 331

Immunogenicity of HIV-1 gp120 V3 Loop (308-331) in Diverse Immunization Regimens

The V3 loop (308-331) has demonstrated high immunogenicity across various immunization settings, including in HIV-positive individuals and in animals such as primates and rodents experimentally immunized with different anti-HIV regimens. nih.govbiorxiv.org This inherent immunogenicity makes it a focal point in the development of HIV-1 vaccine candidates. nih.gov Studies have shown that this fragment can elicit both humoral and cellular immune responses.

Different immunization strategies have been employed to enhance the immunogenicity of the V3 loop. For instance, presenting the V3 loop as a fusion protein with a highly immunogenic carrier, such as the hepatitis B surface antigen (HBsAg), has been shown to augment and accelerate both antibody and cytotoxic T lymphocyte (CTL) responses in mice. nih.gov Similarly, conjugate immunogens, where cyclic peptides of the V3 determinant are bound to a carrier protein, have successfully elicited virus-neutralizing antibodies. nih.gov The size of the peptide in these conjugates has been found to correlate with the consistency of the neutralizing response. nih.gov

Some research has also explored the use of difficult-to-neutralize (tier 2) HIV-1 isolates in vaccination regimens. Select V3 macaque antibodies elicited by such Env vaccination have been shown to neutralize a significant percentage of otherwise resistant tier 2 viruses, suggesting that the V3 loop can be accessible on these virions for antibody targeting. d-nb.info

Humoral Immune Responses Elicited by HIV-1 gp120 V3 Loop (308-331)

The humoral immune response to the V3 loop (308-331) is characterized by the production of antibodies that can bind to this region. In HIV-positive individuals, a diverse antibody response is observed, with human antibodies demonstrating the ability to bind to multiple sequence-divergent PND synthetic peptides. nih.gov This cross-reactivity is also seen in animals immunized with a single HIV-1 isolate, indicating that the V3 loop contains conserved epitopes. nih.gov

The nature of the immune response can be influenced by the form of the gp120 antigen used for immunization. For example, gp120 immunocomplexed with an anti-V3 loop monoclonal antibody has been shown to produce numerous monoclonal antibodies directed toward linear epitopes, some of which are also recognized as T-cell epitopes. nih.gov This suggests that immunocomplexed gp120 may be more effectively processed by antigen-presenting cells, leading to a robust presentation of T-cell epitopes. nih.gov

While the V3 loop is a primary target for antibodies, the response can be complex. In some cases, homologous virus neutralization is not mediated by antibodies to the V3 loop, even though significant levels of V3 loop antibodies are produced. nih.gov These V3 loop antibodies may, however, neutralize some heterologous isolates. nih.gov The conformation of the V3 loop is also crucial, as type-specific antibodies in infected individuals tend to bind strongly to the native, full-length V3 loop, recognizing a discontinuous epitope, rather than denatured or linear peptide fragments. nih.gov

| Immunization Strategy | Animal Model | Key Humoral Response Findings |

| Experimental immunization with a single HIV-1 isolate | Mice, Chimpanzees | Production of cross-reactive antibodies binding to sequence-divergent V3 loop peptides. nih.gov |

| Immunization with gp120 immunocomplexed with anti-V3 loop mAb | Mice | Generation of numerous mAbs directed toward linear epitopes. nih.gov |

| DNA vaccination with chimeric MN V3/HBsAg plasmid | Mice | Elicited humoral responses against both HIV V3 and HBsAg within 3-6 weeks, peaking at 6-12 weeks. nih.gov |

| Immunization with cyclic V3 peptide-carrier conjugates | Rabbits | Elicited virus-neutralizing antibodies, with response consistency related to peptide size. nih.gov |

Cellular Immune Responses Directed Against HIV-1 gp120 V3 Loop (308-331)

The V3 loop of the MN strain of HIV-1 is known to contain both B-cell and T-cell epitopes, including a well-characterized cytotoxic T lymphocyte (CTL) epitope restricted by the mouse H-2d major histocompatibility complex. nih.gov DNA vaccination with a chimeric plasmid expressing the MN V3 loop fused to HBsAg induced specific CTL responses against both the V3 loop and HBsAg in all immunized mice within the first three weeks. nih.gov This indicates that the V3 loop can be a target for cellular immunity, which is a critical component of an effective anti-HIV response. The use of HBsAg as a "genetic vaccine adjuvant" was shown to significantly enhance and accelerate this cellular immune response. nih.gov

Characterization of Neutralizing Antibody Responses to the HIV-1 gp120 V3 Loop (308-331)

Neutralizing antibodies (NAbs) targeting the V3 loop are a key component of the immune response against HIV-1. nih.govnih.gov These antibodies can prevent the virus from infecting host cells. The initial autologous NAb response in infected individuals often targets epitopes within or near the V3 loop. nih.gov While these initial responses are often strain-specific, they are directed against immunogenic and vulnerable sites on the infectious virus. nih.gov

However, the V3 loop is often considered to be occluded on many primary HIV-1 isolates, making it less accessible to antibodies. nih.gov The sensitivity of different viruses to neutralization by various V3 monoclonal antibodies (mAbs) can vary, suggesting that access to the V3 loop is not uniform for all antibodies. nih.gov Factors such as steric hindrance by glycans, sequence variability, and masking by the V1/V2 loops can contribute to the resistance of many HIV-1 isolates to V3-directed antibodies. nih.gov

Mapping of Antibody Binding Epitopes within the HIV-1 gp120 V3 Loop (308-331)

Detailed mapping of the epitopes within the V3 loop (308-331) that are recognized by neutralizing antibodies is crucial for understanding the immune response and for vaccine design. Studies have identified several key residues and motifs within this region that are critical for antibody binding.

The structure of the V3 loop can be divided into a base, a stem, and a tip (or crown). frontiersin.org The tip often contains the highly conserved GPGR motif, which is a critical part of the epitope for many neutralizing antibodies. nih.gov Alanine scanning mutagenesis has been used to precisely map the fine specificity of V3 mAbs. These studies have revealed that positively charged residues in or near the V3 stem are important for the binding of many mAbs. nih.gov Furthermore, the proline residue within the GPGR β-hairpin turn at the tip of the loop is often required for binding. nih.gov

In HIV-positive individuals, antibodies often recognize discontinuous epitopes on the full-length, native V3 loop, involving variable regions on both sides of the GPGRAF tip. nih.gov This highlights the importance of the three-dimensional conformation of the V3 loop for antibody recognition.

| Antibody | Key Residues/Motifs for Binding | Notes |

| Various V3 mAbs | Positively-charged residues in or near the V3 stem | Important for the binding of all tested mAbs in one study. nih.gov |

| Various V3 mAbs | Proline residue in the GPGR β-hairpin turn | Required for binding by most tested mAbs. nih.gov |

| Type-specific patient sera antibodies | Discontinuous epitope involving regions flanking the GPGRAF tip | Binding is dependent on the native conformation of the V3 loop. nih.gov |

Mechanisms of Viral Neutralization Mediated by V3 Loop (308-331)-Targeting Antibodies

Antibodies that target the V3 loop (308-331) can neutralize HIV-1 through several mechanisms. A primary mechanism is the inhibition of viral entry into host cells. nih.gov The V3 loop is involved in the interaction with chemokine co-receptors, such as CCR5 and CXCR4, which is a crucial step in the fusion of the viral and cellular membranes. pasteur.ac.ir By binding to the V3 loop, antibodies can block this interaction and prevent the conformational changes in the envelope glycoprotein (B1211001) that are necessary for fusion.

Some V3-directed antibodies can inhibit the binding of the virus to target cells, both in a CD4-dependent and -independent manner. nih.gov In other instances, neutralization can occur after the virus has already attached to the cell but before it is internalized. nih.gov The specific mechanism of neutralization can depend on the particular antibody, the viral strain, and the target cell type. nih.gov

Investigation of Broadly Neutralizing Antibodies (bNAbs) Targeting HIV-1 gp120 V3 Loop (308-331) Epitopes

While many antibodies against the V3 loop are strain-specific, a number of broadly neutralizing antibodies (bNAbs) that target this region have been identified. frontiersin.org These bNAbs are of significant interest for vaccine and therapeutic development due to their ability to neutralize a wide range of HIV-1 isolates.

Many V3-glycan dependent bNAbs, such as PGT121, PGT128, PGT135, and 10-1074, recognize epitopes that include the high-mannose glycans attached to asparagine residues, particularly at position N332, which is located near the base of the V3 loop. frontiersin.orgd-nb.info These antibodies often have long third complementarity-determining regions of the heavy chain (CDRH3) that can penetrate the glycan shield of the gp120 protein to reach their epitopes. frontiersin.org

The neutralization breadth of anti-V3 mAbs has been demonstrated in studies testing them against panels of diverse HIV-1 pseudoviruses. Some anti-V3 mAbs have been shown to neutralize a significant percentage of viruses from multiple subtypes, including those classified as difficult-to-neutralize tier 2 viruses. plos.org This suggests that despite its variability, the V3 loop contains conserved elements that can be targeted by bNAbs. plos.org

The development of V3-directed bNAbs in infected individuals is often associated with chronic antigen stimulation. plos.org Interestingly, broadly neutralizing sera with V3-glycan dependent specificities have been found to be more frequent in long-term non-progressors (LTNPs), including both elite and viremic controllers, compared to typical progressors. plos.org This suggests a potential role for these antibodies in controlling viral replication.

| Broadly Neutralizing Antibody | Target Epitope | Key Features |

| PGT121, PGT128, PGT135, 10-1074 | V3-glycan supersite, often centered on the N332 glycan | Long CDRH3 loops to penetrate the glycan shield. frontiersin.org |

| AIIMS-P01 | N332 supersite-dependent | Can neutralize 67% of cross-clade HIV-1 viruses. frontiersin.org |

Immune Evasion Strategies Involving Sequence Variation and Conformational Masking of the HIV-1 gp120 V3 Loop (308-331)

The third variable loop (V3) of the HIV-1 envelope glycoprotein gp120, encompassing residues 308-331, is a critical determinant for viral entry and a primary target for the host's humoral immune response. jst.go.jpsdstate.edu Despite its immunogenicity, HIV-1 has developed sophisticated strategies to evade antibody-mediated neutralization centered on this region. These strategies primarily involve extensive sequence variation and dynamic conformational masking, which conceal conserved, functional sites from immune surveillance. asm.orgplos.org

Sequence Variation as an Escape Mechanism

A hallmark of HIV-1 is its high rate of genetic mutation, leading to significant variability in the envelope glycoproteins. pasteur.ac.ir The V3 loop, while containing conserved functional elements, is also hypervariable. nih.govplos.org This sequence diversity is a major mechanism for escaping neutralizing antibodies (NAbs). pasteur.ac.ir

The crown of the V3 loop contains a relatively conserved tetrapeptide motif, typically GPGR (amino acids 312-315), which is crucial for binding to the CCR5 coreceptor. pasteur.ac.irnih.gov Although functionally important, this motif and its surrounding residues are subject to considerable variation. pasteur.ac.ir Studies analyzing thousands of HIV-1 gp120 sequences have identified numerous variants of this motif, with GPGR and GPGQ being the most common. pasteur.ac.ir The emergence of specific variants has been directly linked to the evasion of neutralizing antibodies. For example, strains with a GPGQ motif can elicit a broader neutralizing antibody response compared to those with the GPGR motif. pasteur.ac.ir Conversely, anti-V3 antibodies raised against the GPGR motif often have a reduced capacity to bind and neutralize strains carrying the GPGQ sequence. pasteur.ac.ir Other variants, such as GPGK, have also been shown to provide escape from certain anti-V3 neutralizing antibodies, although sometimes at the cost of reduced viral replication capacity. pasteur.ac.ir

This constant evolution allows the virus to maintain a population of variants (quasispecies) that can readily escape from specific antibody responses, ensuring viral persistence. pasteur.ac.ir The pressure exerted by the host's immune system drives the selection of viral strains with mutations in the V3 loop that abrogate antibody binding without critically compromising the protein's function in viral entry. plos.orgpasteur.ac.ir

| V3 Motif Variant | Reported Impact on Antibody Neutralization | Reference |

|---|---|---|

| GPGR (Common) | Serves as a target for neutralizing antibodies, but responses may be strain-specific. | pasteur.ac.ir |

| GPGQ | Associated with escape from antibodies targeting the GPGR motif. Strains with GPGQ may elicit a broader neutralizing response. | pasteur.ac.ir |

| GPGK | Confers evasion from specific anti-V3 neutralizing antibodies. This mutation may sometimes impair viral replication fitness. | pasteur.ac.ir |

| Other Variants (e.g., GQGR, GPGA) | Contribute to the vast diversity of V3 motifs, challenging the development of a broadly effective antibody response. Many variants are associated with resistance to fusion inhibitors and neutralizing antibodies. | pasteur.ac.ir |

Conformational Masking and Glycan Shielding

In addition to sequence diversity, HIV-1 employs conformational masking to protect the V3 loop from antibodies. On the functional, trimeric Env spike on the virion surface, the V3 loop is often concealed and inaccessible to antibodies in its pre-fusion, "closed" state. nih.govnih.gov Its exposure is a transient event, triggered by the binding of gp120 to the primary host cell receptor, CD4. asm.orgresearchgate.net This interaction induces significant structural rearrangements in gp120, causing the V1/V2 loops to shift and exposing the V3 loop, allowing it to engage with the CCR5 or CXCR4 coreceptor. nih.govasm.org This brief window of exposure limits the time available for V3-directed antibodies to bind and neutralize the virus. nih.gov

The "glycan shield" is another critical component of this masking strategy. The surface of gp120 is densely coated with N-linked glycans, which are carbohydrate molecules that are generally non-immunogenic as they are recognized as "self" by the host immune system. oup.comlongdom.org These glycans sterically hinder antibody access to the underlying protein epitopes. nih.govlongdom.org The V3 loop itself and regions at its base contain conserved N-linked glycosylation sites (e.g., at position N295 or N332). asm.orgnih.gov The presence, absence, or repositioning of these glycosylation sites is a well-documented mechanism of immune escape. nih.govelifesciences.org The emergence of neutralization-resistant viruses in infected individuals is frequently associated with changes in the envelope glycosylation pattern, which can effectively mask neutralization epitopes within or near the V3 loop. plos.orgnih.gov

| Evasion Mechanism | Description | Reference |

|---|---|---|

| Conformational Masking (pre-CD4 binding) | In the native, trimeric Env spike, the V3 loop is buried and shielded by the V1/V2 loops, making it inaccessible to most antibodies. | nih.gov |

| Transient Exposure (post-CD4 binding) | CD4 binding triggers a conformational change that displaces V1/V2 and exposes the V3 loop for coreceptor binding. This exposure is brief, limiting the window for antibody action. | nih.govresearchgate.net |

| Glycan Shielding | N-linked glycans on and around the V3 loop (e.g., at N295, N332) create a carbohydrate shield that sterically blocks antibody access to protein epitopes. | longdom.orgnih.gov |

| Glycosylation Site Shifting | The virus can escape neutralization by adding, removing, or repositioning N-linked glycosylation sites, which alters the glycan shield and masks epitopes. | nih.govelifesciences.org |

Together, the high degree of sequence variability and the sophisticated mechanisms of conformational and glycan-based masking render the HIV-1 gp120 V3 loop a challenging target for the immune system. These evasion strategies are key to the virus's ability to establish persistent infection and pose significant hurdles for the development of a broadly neutralizing antibody-based vaccine. asm.org

Role of Hiv 1 Gp120 V3 Loop 308 331 in Viral Pathogenesis and Host Cell Interactions

Mechanisms of HIV-1 gp120 V3 Loop (308-331) Interaction with Host Cell Receptors and Coreceptors

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a highly orchestrated process initiated by the interaction of the viral envelope glycoprotein (B1211001), gp120, with the CD4 receptor on the surface of target cells. nih.gov This initial binding triggers significant conformational changes within gp120, exposing the third variable loop (V3 loop), a critical domain corresponding to amino acid fragment 308-331. nih.gov The exposed V3 loop then engages with a secondary coreceptor, typically the chemokine receptors CCR5 or CXCR4, which is a decisive step for the fusion of the viral and cellular membranes, ultimately allowing viral entry. plos.org The V3 loop is recognized as the principal determinant of which coreceptor the virus will use, a characteristic known as viral tropism. plos.org

HIV-1 Coreceptor Usage Determination by the HIV-1 gp120 V3 Loop (308-331)

The V3 loop is the primary factor in determining HIV-1's coreceptor selectivity, dictating whether the virus is R5-tropic (using CCR5), X4-tropic (using CXCR4), or dual-tropic (able to use both). nih.gov This specificity is of significant pathological importance. plos.org R5-tropic variants are typically dominant during the early stages of infection, while the emergence of X4-tropic variants often correlates with a decline in CD4+ T-cells and progression to AIDS in about 50% of patients. plos.orgnih.gov

| V3 Loop Position | Amino Acid Property | Predicted Coreceptor Usage | Reference |

|---|---|---|---|

| 11 and/or 25 | Positively charged (e.g., Arginine, Lysine) | CXCR4 (X4-tropic) | asm.org |

| 11, 24, or 25 | Positively charged | CXCR4 (X4-tropic) | researchgate.net |

| 11, 24, and 25 | Neutral or negatively charged | CCR5 (R5-tropic) | researchgate.net |

Molecular Interactions Between HIV-1 gp120 V3 Loop (308-331) and Chemokine Receptors

The molecular recognition of chemokine receptors by the V3 loop is a key step that precedes membrane fusion. After gp120 binds to CD4, the V3 loop becomes exposed and inserts itself into the chemokine-binding pocket of the coreceptor, which is formed by the seven transmembrane helices of either CCR5 or CXCR4. ucsd.edu This interaction is stabilized by a disulfide bridge at the N- and C-terminal ends of the V3 loop, which helps maintain its conformation.

The interaction involves specific residues on both the V3 loop and the coreceptor. For instance, the N-terminus of the coreceptor makes contact with the bridging sheet of gp120, a structure that becomes accessible only after CD4 binding. ucsd.edu The tip of the V3 loop, which often contains a conserved Glycine-Proline-Glycine-Arginine (GPGR) motif, penetrates deep into the receptor's binding pocket. ucsd.edupasteur.ac.ir The positively charged nature of the V3 loop in X4 viruses is thought to facilitate interaction with the negatively charged regions of the CXCR4 receptor. researchgate.net Detailed computational modeling has shown that residues 13-21 of the V3 loop, including its tip, share nearly identical structural and energetic properties when in complex with either CCR5 or CXCR4 in dual-tropic viruses. nih.gov This structural mimicry of natural chemokines by the V3 loop is a crucial aspect of its function. researchgate.netcore.ac.uk

Cellular Responses and Pathogenic Outcomes Induced by HIV-1 gp120 V3 Loop (308-331) Exposure

Beyond its role in viral entry, the HIV-1 gp120 V3 loop can act as a potent neurotoxin, directly inducing cellular damage and inflammatory responses, particularly within the central nervous system (CNS). This is a key factor in the development of HIV-associated neurocognitive disorders (HAND).

Apoptosis Induction in Microglia by HIV-1 gp120 V3 Loop (308-331)

Microglia, the resident immune cells of the CNS, are critical in the neuropathogenesis of HIV infection. plos.orgnih.gov Exposure of primary cultured microglia to the HIV-1 gp120 V3 loop fragment (308-331) has been shown to induce apoptosis, or programmed cell death. plos.orgnih.govsemanticscholar.org In one study, treatment with the gp120 fragment led to a significant increase in the percentage of apoptotic microglia compared to control groups. plos.orgsemanticscholar.org This direct cytotoxic effect on microglia can disrupt the normal surveillance and maintenance functions of these cells in the brain, contributing to the neurodegenerative processes seen in HAND. nih.gov The induction of apoptosis by gp120 appears to be a direct effect, as heat-inactivated gp120 does not cause the same level of cell death. nih.govplos.org

| Treatment Group | Percentage of Apoptotic Microglia (%) (Mean ± SD) | Reference |

|---|---|---|

| Control | 7.15 ± 2.10 | semanticscholar.org |

| gp120 (V3 Loop) | 36.81 ± 4.66 | semanticscholar.org |

Modulation of P2X7 Receptor Expression and Inflammatory Signaling by HIV-1 gp120 V3 Loop (308-331)

The HIV-1 gp120 V3 loop is a potent modulator of inflammatory signaling in microglia, a process mediated in part by the P2X7 receptor. plos.orgnih.gov The P2X7 receptor is an ATP-gated ion channel highly expressed on immune cells that, when activated, triggers the release of pro-inflammatory cytokines. nih.govfrontiersin.org

Studies have demonstrated that exposure of microglia to the gp120 V3 loop fragment significantly upregulates the expression of both P2X7 mRNA and protein. plos.orgnih.gov This increased expression enhances the sensitivity of microglia to extracellular ATP, leading to a cascade of inflammatory events. plos.orgnih.gov Activation of the P2X7 receptor is a key signal for the assembly and activation of the inflammasome, a protein complex that processes and leads to the release of potent inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.govfrontiersin.org Research has confirmed that treatment with the gp120 V3 loop increases the concentration of these inflammatory mediators. plos.orgnih.gov This gp120-induced, P2X7-mediated neuroinflammation contributes to the neuronal injury and synaptic degeneration associated with HIV infection. nih.govnih.gov

Contributions of the HIV-1 gp120 V3 Loop (308-331) to Viral Infectivity and Cell-to-Cell Transmission

The V3 loop is indispensable for the infectivity of HIV-1. nih.gov Its role extends beyond simple coreceptor binding to encompass the subsequent steps of membrane fusion. pasteur.ac.irnih.gov The structural integrity of the V3 loop, particularly conserved regions like the GPGR motif at its tip, is essential. pasteur.ac.irnih.gov Site-specific mutations within this motif, such as altering the Glycine (B1666218) or Arginine residues, can produce non-infectious virions, even if the mutant envelope proteins are processed correctly and can still bind to the primary CD4 receptor. nih.gov This demonstrates that the V3 loop has a critical function post-CD4 binding that is vital for completing the viral entry process. nih.govnih.gov

Furthermore, the V3 loop plays a significant role in cell-to-cell transmission of HIV-1, a highly efficient mode of viral spread where the virus moves directly from an infected cell to an uninfected cell via a structure known as a virological synapse. frontiersin.org This direct transfer can be less susceptible to neutralization by antibodies compared to cell-free virus infection. frontiersin.org While some neutralizing antibodies targeting gp41 can maintain their efficacy against cell-to-cell transmission, antibodies directed against the gp120 V3 loop have been shown to be less capable of blocking this mode of viral transfer. frontiersin.org This suggests that the conformation or accessibility of the V3 loop within the virological synapse may differ from that on a free virion, allowing it to evade certain antibody responses and facilitate persistent infection and spread within the host. frontiersin.orgmdpi.com

Translational Research and Vaccine Development Strategies Centered on the Hiv 1 Gp120 V3 Loop 308 331

Rational Design of Immunogens Incorporating the HIV-1 gp120 V3 Loop (308-331)

The rational design of immunogens is a cornerstone of modern vaccine development, aiming to present specific, conserved epitopes to the immune system in a manner that elicits a potent and targeted response. For HIV-1, this approach has been extensively applied to the V3 loop of gp120, a region critical for viral entry and a key target for neutralizing antibodies. The 308-331 fragment of the V3 loop is of particular interest due to its involvement in co-receptor binding and the presence of conserved structural motifs. pasteur.ac.ir

Synthetic Peptide-Based Vaccine Candidates Utilizing HIV-1 gp120 V3 Loop (308-331)

Synthetic peptides corresponding to the V3 loop (308-331) represent a direct approach to focusing the immune response on this critical epitope. nih.gov Studies have shown that conjugate immunogens, where cyclic peptides representing the V3 determinant are covalently bound to a carrier protein, can elicit virus-neutralizing antibodies. The size of the peptide has been found to correlate with the consistency of the neutralizing response, with larger cyclic peptides inducing responses similar to those seen with intact gp120.

Sequential immunization with various V3 peptides has been explored to generate cross-reactive antibody responses. This strategy aims to overcome the type-specific nature of antibodies often elicited by single V3 peptide immunogens. By presenting the immune system with a series of related but distinct V3 loop sequences, the goal is to mature B-cell lineages toward the production of antibodies that can recognize a broader range of HIV-1 isolates.

Table 1: Examples of Synthetic Peptide-Based Immunogens Targeting the HIV-1 gp120 V3 Loop

| Immunogen | Description | Key Findings |

|---|---|---|

| Cyclic V3 Peptides | Cyclic peptides representing the V3 determinant conjugated to a carrier protein. | Elicited virus-neutralizing antibodies; response consistency related to peptide size. |

| Sequential V3 Peptides | Sequential immunization with six synthetic peptides overlapping the tip of the V3 region. | Generated a cross-reactive antibody response. |

| V3-fusion proteins | Fusion proteins containing V3 sequences from clades A, B, and/or C used as a boost after a DNA prime. | Elicited broad and potent neutralizing responses, primarily due to V3-specific antibodies. nih.gov |

This table is interactive. Click on the headers to sort the data.

Glycopeptide Analogs of HIV-1 gp120 V3 Loop (308-331) for Enhanced Immunogenicity and Conformational Stability

The V3 loop, like the rest of the gp120 envelope protein, is decorated with N-linked glycans that play a crucial role in shielding the virus from the host immune response. However, these glycans can also be part of the epitope for some broadly neutralizing antibodies. Glycopeptide analogs of the V3 loop (308-331) are being investigated to enhance immunogenicity and stabilize the peptide in a more native-like conformation.

Research has demonstrated that glycosylation of V3 loop peptides can significantly affect their three-dimensional structure and their interaction with antibodies. researchgate.net For instance, a 24-residue peptide from the HIV-1IIIB isolate (residues 308-331), when glycosylated with two O-linked alpha-galactosamine units, showed a more populated transient beta-type turn at the tip of the V3 loop. This conformational change led to a significant enhancement in binding to a monoclonal antibody mapped to this sequence. researchgate.net

Table 2: Impact of Glycosylation on V3 Loop Peptide Conformation and Antibody Binding

| Glycopeptide Analog | Glycosylation | Conformational Effect | Antibody Binding |

|---|---|---|---|

| RP135NG | N-linked beta-glucosamine | Minor changes to secondary structure. | Reduced binding compared to the native peptide. researchgate.net |

| RP135digal | Two O-linked alpha-galactosamine units | More highly populated transient beta-type turn at the V3 loop tip. researchgate.net | Significant enhancement in binding compared to the native peptide. researchgate.net |

This table is interactive. Users can filter and sort the data by clicking on the column headers.

Virus-Like Particle (VLP) Platforms for Displaying HIV-1 gp120 Fragment (308-331) Immunogens

Virus-like particles (VLPs) are multi-protein structures that mimic the organization and conformation of native viruses but lack the viral genome, making them non-infectious and safe for vaccine use. VLPs present a promising platform for displaying HIV-1 immunogens, including the gp120 fragment (308-331), in a repetitive, high-density array that can effectively stimulate the immune system.

The display of gp120 fragments on the surface of VLPs, such as those derived from the Qβ bacteriophage, has been shown to elicit neutralizing antibodies. nih.gov Stabilization of the gp120 fragment through the introduction of disulfide bonds can lead to increased stability and higher affinity binding to broadly neutralizing antibodies. nih.gov Immunization studies in rabbits with VLPs displaying a stabilized gp120 fragment have demonstrated the ability to neutralize Tier 1 viruses across different subtypes and elicit a higher amount of antibodies directed towards the CD4 binding site. nih.gov

Strategies for Eliciting Broadly Neutralizing Antibodies Targeting the HIV-1 gp120 V3 Loop (308-331)

Eliciting broadly neutralizing antibodies (bnAbs) is a primary goal of HIV-1 vaccine research. While the V3 loop is a target for a vigorous antibody response, these antibodies are often strain-specific. nih.gov However, a subset of bnAbs that target the V3 loop have been identified, and their epitopes often include conserved glycans and the GDIR motif at the base of the loop.

Strategies to elicit V3-directed bnAbs focus on overcoming the immunodominance of the variable crown of the V3 loop and directing the immune response to the more conserved base. This can involve the use of immunogens that mimic the structure of the V3 loop as it is presented on the native viral spike, as well as sequential immunization strategies designed to guide the maturation of B cells toward the production of bnAbs.

Recent research has challenged the notion that the V3-crown only elicits non-neutralizing antibodies. Designed Ankyrin Repeat Proteins (DARPins) have been developed that target the V3-crown and exhibit broad neutralizing activity. These bnDs achieve their breadth by focusing on highly conserved residues that are accessible in open Env conformations. This suggests that the V3-crown can be a target for broad neutralization and that its conformational preferences should be considered in vaccine design.

Development of Antiviral Agents and Entry Inhibitors Targeting HIV-1 gp120 V3 Loop (308-331) Interactions

The critical role of the V3 loop in HIV-1 entry makes it an attractive target for the development of antiviral agents and entry inhibitors. The interaction of the V3 loop with the cellular co-receptors, CCR5 or CXCR4, is a key step in the viral fusion process.

One approach to developing V3-targeted entry inhibitors involves the use of small molecules designed based on the interactions between the V3 loop and broadly neutralizing antibodies. nih.gov By using in silico screening and fragment-based design, researchers have identified scaffolds, such as 1,3,5-triazine, that can be developed into potent inhibitors of HIV-1 entry. nih.gov Derivatives of this scaffold have shown inhibitory activity against different HIV-1 strains with IC50 values in the low micromolar range. nih.gov

Another strategy involves targeting the structural patterns of the V3 loop rather than its specific sequence, which is highly variable. The V3 loop has been shown to interact with lipopolysaccharide (LPS), and this interaction is based on a combination of hydrophobic and charge interactions. Nonendotoxic LPS antagonists have been shown to inhibit viral infection, demonstrating the potential for developing entry inhibitors based on the recognition of conserved structural patterns.

Immunomodulatory Interventions Mitigating HIV-1 gp120 V3 Loop (308-331)-Mediated Pathogenesis

The interaction of the HIV-1 gp120 V3 loop with host cells can contribute to the pathogenesis of HIV-1 infection beyond simply mediating viral entry. The V3 loop has been implicated in various pathogenic processes, and immunomodulatory interventions that mitigate these effects are an area of active research.

Antibodies targeting the V3 loop can be considered a form of immunomodulatory intervention. By binding to the V3 loop, these antibodies can block its interaction with cellular receptors, thereby preventing not only viral entry but also downstream signaling events that may contribute to pathogenesis. Furthermore, the use of antibodies against the V3 loop can be a strategy to specifically target HIV-infected cells.

Research has also explored the protective effects of natural compounds against gp120-induced injury. For example, naringin (B1676962) has been shown to have protective effects against gp120-induced injury in rat primary cultured microglia mediated by P2X7 receptors. This suggests that targeting the cellular pathways activated by the V3 loop could be a valid strategy to mitigate its pathogenic effects.

Advanced Methodologies and Future Research Directions for the Hiv 1 Gp120 V3 Loop 308 331

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Structural Determination of HIV-1 gp120 V3 Loop (308-331) Complexes

Advanced structural biology techniques, particularly Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography, have been pivotal in elucidating the three-dimensional architecture of the HIV-1 envelope glycoprotein (B1211001) gp120, including the critical V3 loop (residues 308-331). These methodologies provide atomic-level insights into the V3 loop's conformation and its interactions with cellular receptors and neutralizing antibodies, which is crucial for the design of effective vaccines and therapeutics.

Crystal structures of the gp120 core, both with and without the V3 loop, have been determined in complex with the CD4 receptor and various antibodies. nih.govresearchgate.net These studies have revealed that the V3 loop can adopt multiple conformations, highlighting its inherent flexibility. nih.govnih.gov This conformational plasticity is a key mechanism by which the virus evades the host immune system. When bound to the CD4 receptor, the V3 loop becomes more exposed, allowing it to interact with the coreceptors CCR5 or CXCR4, a critical step for viral entry into the host cell. nih.govplos.orgnih.gov

Cryo-EM has complemented X-ray crystallography by enabling the visualization of the entire trimeric HIV-1 envelope spike in a near-native state. These studies have provided a more comprehensive understanding of the V3 loop's accessibility and orientation within the context of the full viral machinery. nih.gov For instance, Cryo-EM structures have shown that the V3 loop is often shielded by other parts of the gp120 protein and a dense layer of glycans, making it a challenging target for antibodies. nih.gov

The combination of these high-resolution structural techniques has provided a detailed map of the V3 loop's surface, identifying conserved regions that could be targeted by broadly neutralizing antibodies. This structural information is invaluable for the rational design of immunogens that can elicit a protective antibody response. nih.govnih.gov

Bioinformatic and Machine Learning Approaches for HIV-1 gp120 V3 Loop (308-331) Sequence-Structure-Function Predictions

The high genetic variability of the HIV-1 V3 loop presents a significant challenge for predicting its structure and function. Bioinformatic and machine learning approaches have emerged as powerful tools to analyze large datasets of V3 loop sequences and predict key functional properties, such as coreceptor usage. plos.orgnih.govsemanticscholar.org

One of the most critical functions of the V3 loop is determining which coreceptor, CCR5 or CXCR4, the virus uses to enter a host cell. nih.govplos.org This is a crucial factor in disease progression and the efficacy of certain antiviral drugs. Numerous computational models have been developed to predict coreceptor tropism based on the V3 loop's amino acid sequence. plos.orgnih.govscielo.br These models often employ machine learning algorithms, such as support vector machines and random forests, trained on large datasets of V3 sequences with known coreceptor usage. plos.orgnih.govnih.gov

A widely used rule for predicting coreceptor usage is the "11/25 rule," which examines the amino acids at positions 11 and 25 of the V3 loop. plos.orgnih.gov The presence of positively charged amino acids at these positions is often associated with CXCR4 usage. However, more sophisticated machine learning models that consider the entire V3 loop sequence, and sometimes even structural information, have demonstrated improved prediction accuracy. plos.orgnih.govoup.com

| Prediction Method | Key Features Utilized | Reported Performance (Sensitivity for CXCR4 usage) |

| 11/25 Rule | Charge at positions 11 and 25 | ~62% |

| Support Vector Machine (Sequence-based) | Full V3 loop amino acid sequence | ~73% |

| Support Vector Machine (Sequence and Structure-based) | V3 loop sequence and spatial arrangement of physicochemical properties | ~77-80% |

High-Throughput Immunological Assays for Comprehensive Characterization of HIV-1 gp120 V3 Loop (308-331) Immune Responses

A thorough understanding of the immune responses directed against the HIV-1 gp120 V3 loop is essential for the development of an effective HIV vaccine. High-throughput immunological assays are critical for characterizing the breadth and potency of antibody responses elicited by natural infection or vaccination. nih.govnih.gov

Enzyme-linked immunosorbent assays (ELISAs) are widely used to measure the binding of antibodies to V3 loop peptides or recombinant gp120 proteins. nih.govyoutube.com These assays can provide a quantitative measure of the antibody titer and can be adapted to screen large numbers of samples. By using a panel of V3 peptides from different HIV-1 strains, researchers can assess the cross-reactivity of the antibody response. nih.gov

Neutralization assays are the gold standard for evaluating the functional activity of antibodies. nih.govasm.org These assays measure the ability of antibodies to inhibit viral entry into host cells. High-throughput neutralization assays, often using pseudoviruses expressing the HIV-1 envelope protein, have been developed to screen for neutralizing antibodies against a diverse panel of viral isolates. nih.gov These assays are crucial for identifying broadly neutralizing antibodies that can target conserved epitopes on the V3 loop. nih.gov

Surface plasmon resonance (SPR) is another powerful technique used to characterize the binding kinetics of antibodies to the V3 loop. nih.gov SPR can provide detailed information about the affinity and on- and off-rates of antibody binding, which can be important determinants of their neutralizing activity.

| Assay Type | Information Provided | Application in V3 Loop Research |

| ELISA | Antibody binding and titer | Screening for V3-specific antibodies, assessing cross-reactivity |

| Neutralization Assay | Functional activity of antibodies (inhibition of viral entry) | Identifying and characterizing neutralizing and broadly neutralizing antibodies |

| Surface Plasmon Resonance | Binding kinetics (affinity, on/off rates) | Detailed characterization of antibody-V3 loop interactions |

Integration of Multiscale Omics Data for a Holistic Understanding of HIV-1 gp120 V3 Loop (308-331) Biology

To gain a comprehensive understanding of the role of the HIV-1 gp120 V3 loop in viral pathogenesis, it is essential to integrate data from multiple "omics" technologies. This systems biology approach allows researchers to connect the genetic and structural features of the V3 loop to broader cellular and host responses. rti.orgmedrxiv.orgmedrxiv.orgfrontiersin.org

Genomic and transcriptomic data from HIV-infected individuals can reveal how variations in the V3 loop sequence correlate with viral load, disease progression, and the host's immune response. rti.orgmedrxiv.orgnih.gov For example, studies have integrated gene expression data from CD4+ T-cells with viral sequence data to identify host factors that are associated with the control of HIV replication. rti.orgmedrxiv.org

Proteomic analyses can identify host proteins that interact with the gp120 protein, including the V3 loop. frontiersin.org These interactions can be crucial for viral entry, replication, and evasion of the immune system. By combining proteomic data with structural information, researchers can create detailed maps of the molecular interactions that govern the HIV life cycle.

The integration of these multiscale omics datasets, often facilitated by machine learning and network biology tools, can uncover novel biological mechanisms and potential therapeutic targets. rti.orgmedrxiv.org For instance, by analyzing the interplay between viral genomics, host transcriptomics, and proteomics, researchers can build comprehensive models of HIV pathogenesis that can inform the development of new and more effective treatment strategies. frontiersin.org

Unexplored Avenues and Emerging Research Frontiers for the HIV-1 gp120 V3 Loop (308-331) in HIV/AIDS Research

Despite decades of research, the HIV-1 gp120 V3 loop continues to be a focal point for innovative research aimed at developing a cure or a highly effective vaccine for HIV/AIDS. Several unexplored avenues and emerging frontiers hold significant promise.

One key area of future research is the design of novel immunogens that can elicit broadly neutralizing antibodies targeting the V3 loop. While the V3 loop is a target for neutralizing antibodies, the response is often strain-specific. nih.gov A major goal is to design vaccine candidates that can present conserved epitopes on the V3 loop in a way that stimulates a more broadly protective immune response. nih.gov This may involve the use of computationally designed proteins or peptides that mimic the structure of these conserved epitopes. researcher.lifefrontiersin.orgpasteur.ac.ir

Another emerging frontier is the development of more accurate and comprehensive predictive models for V3 loop function. While current models for predicting coreceptor usage are valuable, there is a need for models that can also predict other important properties, such as susceptibility to neutralizing antibodies and the potential for drug resistance. plos.orgnih.govnih.gov The integration of larger and more diverse datasets, including deep sequencing data and advanced structural information, will be crucial for developing these next-generation predictive tools.

Furthermore, a deeper understanding of the interplay between the V3 loop and the glycan shield that surrounds the gp120 protein is needed. nih.gov This glycan shield plays a critical role in protecting the virus from the immune system, and strategies to overcome this barrier are a high priority. Research into how the V3 loop's conformation and accessibility are influenced by the surrounding glycans could lead to new approaches for vaccine design. nih.gov

Finally, the application of novel technologies, such as single-cell transcriptomics, to study the immune response to the V3 loop at a higher resolution will provide unprecedented insights into the development of protective immunity. nih.gov By understanding how individual B cells recognize and respond to the V3 loop, researchers may be able to devise new strategies to guide the immune system towards producing broadly neutralizing antibodies.

Q & A

Q. What experimental methodologies are commonly used to assess the immunogenicity of the HIV gp120 fragment (308-331)?

Immunogenicity is typically evaluated using in vivo immunization studies followed by ELISA or surface plasmon resonance (SPR) to quantify antibody titers and binding affinities. For example, in chicken models, fragment 308-331 showed a 19.62% inhibition (X%I) at 15 days post-vaccination, though statistical significance was not achieved (p = 52.66%) . Conjugation methods (e.g., glutaraldehyde crosslinking with carrier proteins like KLH) are critical for enhancing antigenicity .

Q. How are recombinant gp120 fragments (e.g., 308-331) expressed and purified for structural studies?

Stable eukaryotic expression systems, such as Drosophila S2 cells, are employed to produce gp120 fragments. Post-transfection, purification involves affinity chromatography (e.g., His-tag systems) and validation via SDS-PAGE/Western blot . Glycosylation profiling using 2D gel electrophoresis and mass spectrometry ensures proper post-translational modifications .

Q. What are the primary challenges in designing ELISA assays for gp120 fragment-specific antibodies?

Key challenges include minimizing cross-reactivity with variable regions of gp120 and ensuring epitope accessibility. Protocols recommend using deglycosylated gp120 fragments to expose conserved regions and employing blocking buffers with nonionic detergents (e.g., Tween-20) to reduce nonspecific binding .

Advanced Research Questions

Q. How do glycosylation patterns in gp120 fragment 308-331 influence its antigenicity and neutralization resistance?

Glycosylation at conserved sites (e.g., N-linked motifs) masks epitopes, reducing antibody recognition. Quantitative 2D gel-based approaches reveal that fully glycosylated gp120 in SIV strains exhibits 4.3-fold higher abundance than in HIV strains, complicating comparative neutralization studies . Site-specific glycosylation mapping via tandem mass spectrometry (e.g., LTQ-Orbitrap) is critical for identifying immunogenic "glycan holes" .

Q. What structural insights explain the limited neutralizing antibody response to fragment 308-331 despite its conservation across HIV strains?

Crystallographic studies of llama VHH D7 highlight the conformational flexibility of gp120’s CD4-binding site. Fragment 308-331, located near this region, adopts dynamic conformations that evade antibody binding. Mutational analysis (e.g., alanine scanning) of gp120-CD4 interactions reveals critical residues (e.g., Asp368) that destabilize antibody binding .

Q. How can conflicting immunogenicity data (e.g., non-significant p-values in inhibition assays) be resolved for fragment 308-331?

Contradictions often arise from variability in animal models or adjuvant selection. For instance, in chickens, fragment 308-331 showed a decline in X%I from 19.62% (Day 15) to 18.55% (Day 30), with high p-values (52.66%) suggesting insufficient statistical power . Replicating studies with larger cohorts and alternative adjuvants (e.g., TLR agonists) is recommended .

Q. What strategies are emerging to overcome the "glycan shield" in gp120 fragment-based vaccine design?

Protein-sugar conjugates (e.g., gp120 fragment 308-331 fused with high-mannose glycans) mimic the viral envelope’s glycan shield. Rabbit trials demonstrate cross-clade antibody responses, though neutralization efficacy remains suboptimal. Structural optimization using synthetic chemistry (e.g., site-specific glycan attachment) is under investigation .

Methodological Guidance

Q. How should researchers align their experimental design with FINER criteria for studies on gp120 fragments?

- Feasibility : Use computational tools (e.g., molecular docking) to predict fragment immunogenicity before in vivo trials.

- Novelty : Focus on understudied regions (e.g., C1-C5 conserved domains) rather than hypervariable loops.

- Ethical : Adhere to biosafety Level 2+ protocols for handling recombinant HIV proteins .

Q. What best practices ensure reproducibility in SPR-based gp120-antibody interaction studies?

- Immobilize anti-human IgG Fc antibodies on CM5 sensor chips to capture monoclonal antibodies.

- Normalize binding responses using Synagis (anti-RSV) as a negative control.

- Report RU (response unit) values with subtracted background noise .

Data Interpretation Tools

Q. How can researchers leverage bioinformatics databases (e.g., Los Alamos HIV Sequence Database) for gp120 fragment analysis?

The database provides clade-specific gp120 sequences for epitope conservation analysis. Custom workflows (e.g., Mascot searches with variable modifications like HexNAc/dHexNAc) enable glycopeptide identification from mass spectrometry data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.